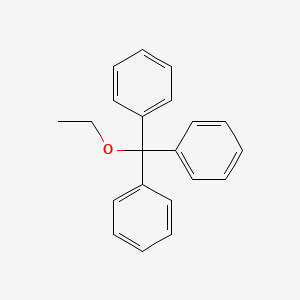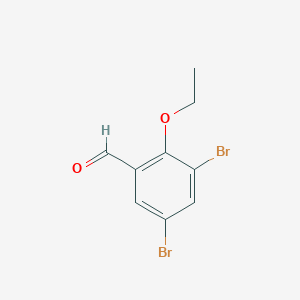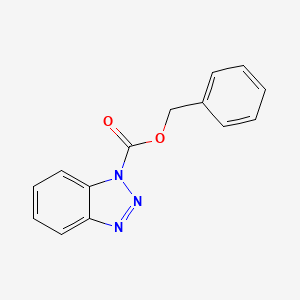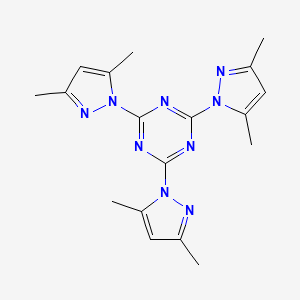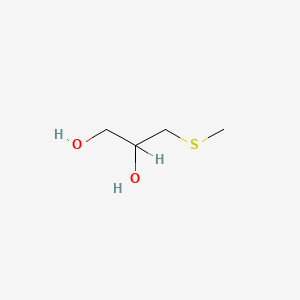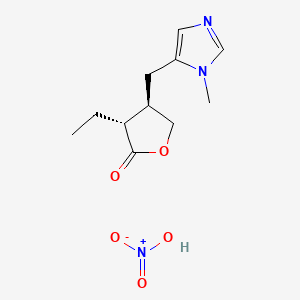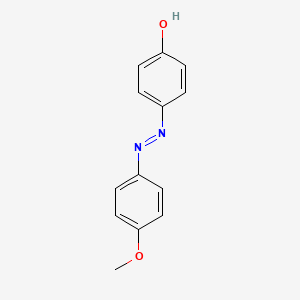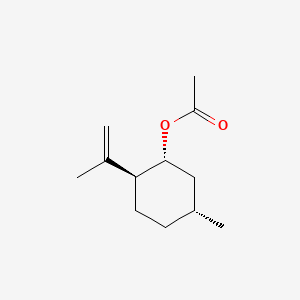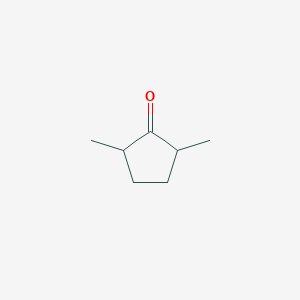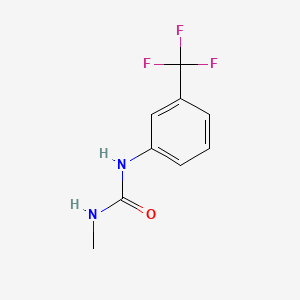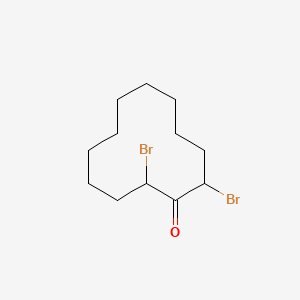
2-(7-methyl-1H-indol-3-yl)acetic acid
Übersicht
Beschreibung
2-(7-Methyl-1H-indol-3-yl)acetic acid, also known as MeIAA, is an indole-3-acetic acid (IAA) derivative that has been found to have various biochemical and physiological effects on plants, animals, and microorganisms. It is a naturally occurring compound found in the environment and has been studied extensively for its potential use in agriculture, biotechnology, and medical research. MeIAA has been found to have a wide range of applications in the laboratory, including its use as a growth regulator and as a biochemical marker for various organisms.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of derivatives similar to 2-(7-methyl-1H-indol-3-yl)acetic acid has been studied for their role in methylation, detoxication, and antioxidation. These derivatives are significant in the pharmaceutical and food industries due to their biochemical functionalities. In particular, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, closely related to this compound, reveals important molecular geometry and interactions stabilized by hydrogen bonds, which could be valuable for developing pharmaceutical applications (Li, Liang, & Tai, 2009).
Novel Oxidations and Derivative Synthesis
Research has explored the oxidation and synthesis of various derivatives of 1,3-disubstituted indole compounds, closely related to this compound. These studies are crucial for developing novel compounds with potential pharmaceutical applications. For example, the oxidation of certain indole derivatives leads to the formation of functionalized 2-hydroxyindolenines, which could have implications for synthesizing new medicinal compounds (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).
Pharmacological Screening and Computational Analysis
Studies have been conducted on derivatives synthesized from 2-(1H-Indol-3-yl)acetic acid, demonstrating significant antibacterial and anti-enzymatic potentials. These compounds, like this compound, have shown effectiveness against Gram-positive and Gram-negative bacterial strains and possess anti-inflammatory properties. Their enzyme inhibitory activities, supported by computational docking results, suggest potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).
Wirkmechanismus
Target of Action
The compound 2-(7-methyl-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid . Indole derivatives are known to play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body . The primary target of this compound is interleukin-2 , a cytokine signaling molecule in the immune system.
Mode of Action
Indole derivatives bind with high affinity to multiple receptors . The interaction of this compound with its target, interleukin-2, results in changes that affect the immune response.
Biochemical Pathways
Indole-3-acetic acid, from which our compound is derived, is a plant hormone produced by the degradation of tryptophan in higher plants . It’s involved in various biochemical pathways related to plant growth and development
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may have similar effects, but specific studies are needed to confirm this.
Biochemische Analyse
Biochemical Properties
2-(7-methyl-1H-indol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the tryptophan metabolism pathway, such as tryptophan decarboxylase and tryptophan aminotransferase . These interactions are essential for the synthesis and regulation of indole derivatives, which are vital for cellular functions and signaling.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell elongation and division, which are critical for plant growth and development . Additionally, it plays a role in regulating tissue differentiation and responses to environmental stimuli such as light and gravity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to receptor proteins in the cell nucleus, forming a complex that regulates gene expression . This binding leads to the activation or inhibition of specific genes, resulting in changes in cellular functions. Additionally, it can act as an enzyme inhibitor or activator, further influencing biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it promotes normal cellular functions and growth. At high doses, it can cause toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tryptophan metabolism pathway . It interacts with enzymes such as tryptophan decarboxylase and tryptophan aminotransferase, which are essential for the synthesis of indole derivatives . These interactions influence metabolic flux and metabolite levels, contributing to the regulation of cellular functions and growth .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of the compound to its target sites, ensuring its proper localization and accumulation. The compound’s distribution is crucial for its activity and function, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper localization. This localization is essential for the compound’s role in regulating gene expression and cellular processes .
Eigenschaften
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-2-4-9-8(5-10(13)14)6-12-11(7)9/h2-4,6,12H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBQFYNLWIFQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281369 | |
| Record name | 2-(7-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-36-9 | |
| Record name | 5435-36-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(7-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-methyl-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


